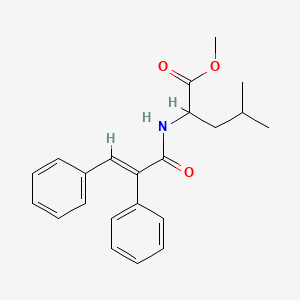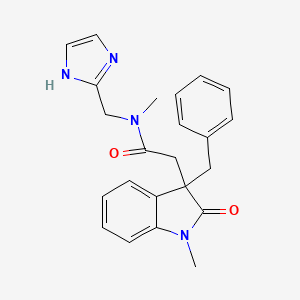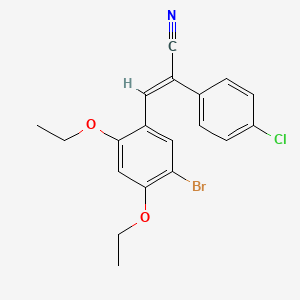![molecular formula C23H23FN2O2 B5365106 7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol](/img/structure/B5365106.png)
7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol, also known as PQ7, is a synthetic compound that has gained significant interest in recent years due to its potential applications in scientific research. PQ7 is a quinoline derivative that has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for use in various research fields.
作用機序
The mechanism of action of 7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol is not well understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a range of interesting biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory properties, this compound has been shown to have antifungal and antibacterial properties. This compound has also been shown to have a positive effect on bone density, making it a potential candidate for use in the treatment of osteoporosis.
実験室実験の利点と制限
The advantages of using 7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol in lab experiments include its well-established synthesis method, its potential applications in various research fields, and its interesting biochemical and physiological effects. However, there are also some limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not well understood, which could make it difficult to interpret experimental results. Additionally, the cytotoxic effects of this compound could make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research involving 7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol. One direction is to further investigate its potential applications in cancer therapy. Another direction is to investigate its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets.
合成法
The synthesis of 7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol involves a multi-step process that starts with the reaction of 8-hydroxyquinoline with 4-fluorobenzaldehyde to form the intermediate 8-(4-fluorobenzylidene)quinoline. This intermediate is then reacted with N-benzyl-1-piperidinamine to form the final product, this compound. The synthesis of this compound has been well-established in the literature and has been reported to yield high purity products.
科学的研究の応用
7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol has been found to have a range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to have a cytotoxic effect on cancer cells, making it a potential candidate for use in cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(8-hydroxyquinolin-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2/c24-19-10-7-16(8-11-19)5-6-17-3-2-14-26(15-17)23(28)20-12-9-18-4-1-13-25-21(18)22(20)27/h1,4,7-13,17,27H,2-3,5-6,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRZJTPWMCJRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C3=C(C=CC=N3)C=C2)O)CCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5365036.png)
![2-{[(1,1-dioxido-2,5-dihydro-3-thienyl)methyl]thio}-1H-benzimidazole](/img/structure/B5365043.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]acrylonitrile](/img/structure/B5365047.png)


![2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile](/img/structure/B5365067.png)
![N-{3-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-oxopropyl}acetamide](/img/structure/B5365075.png)

![N'-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylsulfamide](/img/structure/B5365085.png)
amino]cyclopentanone oxime](/img/structure/B5365093.png)
![4-(3-chloro-4-methoxybenzoyl)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365094.png)
![3-[2-[2-(4-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B5365096.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5365114.png)
![(3aS*,6aR*)-5-(4-fluorobenzoyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5365115.png)